2,9,10-Trimethoxy-6H-[1]benzopyrano[4,3-b]quinolin-6-ol
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Overview
Description
2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinolin-6-ol is a complex organic compound that belongs to the class of extended flavonoids This compound is characterized by its unique structure, which includes a benzopyranoquinoline core with three methoxy groups attached at positions 2, 9, and 10, and a hydroxyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinolin-6-ol can be achieved through a multi-step process. One common method involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines in the presence of ultrasound. This catalyst-free synthesis is facilitated by the use of ultrasound, which promotes the reaction and leads to the formation of the desired quinoline derivatives .
Industrial Production Methods
While specific industrial production methods for 2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinolin-6-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, dihydroquinolines, and substituted benzopyranoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinolin-6-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: The compound’s derivatives have shown promise as inhibitors of various enzymes and receptors, making them potential candidates for drug development.
Mechanism of Action
The mechanism of action of 2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinolin-6-ol involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit sirtuins, a class of enzymes involved in cellular regulation. This inhibition can lead to anti-proliferative effects on cancer cells . The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of activities.
Comparison with Similar Compounds
2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinolin-6-ol can be compared with other similar compounds, such as:
6H-Chromeno[4,3-b]quinoline: This compound shares a similar core structure but lacks the methoxy and hydroxyl groups, which can significantly alter its chemical properties and biological activities.
1-Benzopyrano[3,4-f]quinoline: Another related compound with a different arrangement of the benzopyrano and quinoline moieties, leading to distinct reactivity and applications.
The uniqueness of 2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinolin-6-ol lies in its specific substitution pattern, which imparts unique chemical and biological properties that are not observed in its analogs.
Properties
CAS No. |
62140-79-8 |
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Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2,9,10-trimethoxy-6H-chromeno[4,3-b]quinolin-6-ol |
InChI |
InChI=1S/C19H17NO5/c1-22-11-4-5-15-12(8-11)18-13(19(21)25-15)6-10-7-16(23-2)17(24-3)9-14(10)20-18/h4-9,19,21H,1-3H3 |
InChI Key |
RIFUHMSZOXKPJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C3=C2N=C4C=C(C(=CC4=C3)OC)OC)O |
Origin of Product |
United States |
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